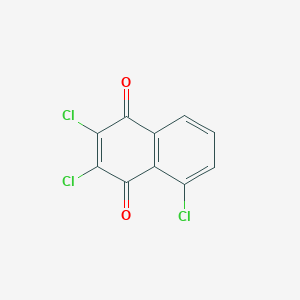

2,3,5-Trichloronaphthalene-1,4-dione

CAS No.: 78237-03-3

Cat. No.: VC19324588

Molecular Formula: C10H3Cl3O2

Molecular Weight: 261.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78237-03-3 |

|---|---|

| Molecular Formula | C10H3Cl3O2 |

| Molecular Weight | 261.5 g/mol |

| IUPAC Name | 2,3,5-trichloronaphthalene-1,4-dione |

| Standard InChI | InChI=1S/C10H3Cl3O2/c11-5-3-1-2-4-6(5)10(15)8(13)7(12)9(4)14/h1-3H |

| Standard InChI Key | RHPCIFCDZXGVMD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=O)C(=C(C2=O)Cl)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

2,3,5-Trichloronaphthalene-1,4-dione consists of a naphthalene backbone substituted with three chlorine atoms at positions 2, 3, and 5, along with two ketone groups at positions 1 and 4. The planar aromatic system and electron-withdrawing substituents confer significant electrophilicity, enabling diverse reactivity patterns.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2,3,5-Trichloronaphthalene-1,4-dione |

| Molecular Formula | |

| Molecular Weight | 261.5 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=O)C(=C(C2=O)Cl)Cl |

| InChI Key | RHPCIFCDZXGVMD-UHFFFAOYSA-N |

The chlorine atoms at positions 2, 3, and 5 create steric hindrance and electronic effects that influence regioselectivity in subsequent reactions. X-ray crystallography of analogous compounds reveals distorted planar geometries due to halogen interactions .

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1,680–1,720 cm confirm the presence of carbonyl groups.

-

Nuclear Magnetic Resonance (NMR): NMR spectra exhibit aromatic proton signals downfield-shifted due to electron-withdrawing effects.

-

Mass Spectrometry: Fragmentation patterns show dominant peaks at m/z 261 (molecular ion) and m/z 226 (loss of Cl).

Synthesis and Optimization Strategies

Chlorination of Naphthalene-1,4-dione

The most common synthesis involves chlorinating naphthalene-1,4-dione using agents like chlorine gas () or sulfuryl chloride () under reflux conditions.

Table 2: Representative Synthetic Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Glacial AcOH | 20–25 | 70–80 | |

| Dichloromethane | 0–5 | 65–75 |

Optimal yields require precise control of stoichiometry and reaction time to prevent over-chlorination . Post-synthesis purification often involves recrystallization from acetonitrile or ethanol.

Alternative Pathways

-

Electrophilic Aromatic Substitution: Direct chlorination of pre-functionalized naphthoquinones using Lewis acids like .

-

Oxidative Methods: Coupling reactions with halogenated arylboronic acids under palladium catalysis .

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with chlorine loss observed under prolonged UV exposure.

Reactivity Patterns

-

Nucleophilic Aromatic Substitution: Chlorine atoms at positions 2 and 3 are susceptible to displacement by amines or thiols .

-

Diels-Alder Reactions: The electron-deficient quinone system acts as a dienophile in cycloadditions .

-

Reduction: Catalytic hydrogenation yields tetrachlorinated dihydro derivatives.

Future Research Directions

-

Pharmacological Profiling: Systematic evaluation of antimicrobial and anticancer efficacy in vitro and in vivo.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .

-

Structure Optimization: Exploring substituent effects to enhance bioavailability and reduce toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume